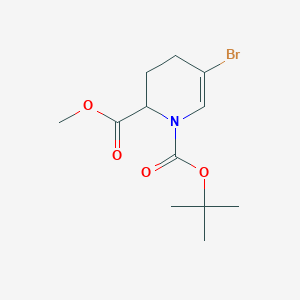

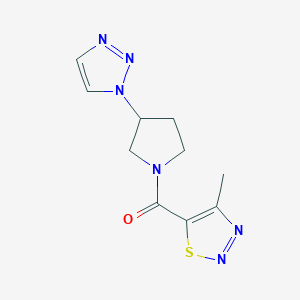

![molecular formula C15H19NO3 B2699207 2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid CAS No. 866150-57-4](/img/structure/B2699207.png)

2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid (IMCC) is a cyclopropane-containing amino acid derivative that has been used in various scientific research applications. It is a synthetic compound that has been synthesized using various methods. IMCC has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as inhibiting carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in the treatment of diseases like Alzheimer's and Parkinson's. One study demonstrated the effectiveness of bromophenol derivatives with a cyclopropyl moiety as inhibitors for these enzymes, showing the potential of cyclopropane compounds in therapeutic applications (Boztaş et al., 2019).

Catalytic Regioselectivity Control

The regioselective cyclopropanation and subsequent ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones have been explored, leading to the production of various heterocyclic products. This process, catalyzed by palladium and iodine, demonstrates the versatility of cyclopropane compounds in synthesizing complex molecular structures, highlighting their significance in organic synthesis and medicinal chemistry (Ma et al., 2004).

Development of Versatile Chiral Cyclopropane Units

Research has been conducted on the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds. This demonstrates the role of cyclopropane compounds in designing drugs with improved activity and specificity by restricting their conformation (Kazuta et al., 2002).

Reactions of Methylene- or Alkylidenecyclopropyl Ketones

An efficient synthesis method has been reported for hydropyrido[1,2-a]indole-6(7H)-ones via a Lewis acid-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. This showcases the utility of cyclopropane compounds in constructing complex heterocyclic structures, which could have implications in drug development and synthetic organic chemistry (Patil et al., 2011).

Environmental and Health Applications

Apart from their applications in drug synthesis and organic chemistry, cyclopropane derivatives are also explored for environmental and health-related applications. For instance, the environmental exposure and potential health impacts of cyclohexane dicarboxylic acid derivatives have been studied, indicating the relevance of cyclopropane compounds in environmental health sciences (Silva et al., 2013).

Propriétés

IUPAC Name |

2-[(3-methyl-4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-8(2)11-5-4-10(6-9(11)3)16-14(17)12-7-13(12)15(18)19/h4-6,8,12-13H,7H2,1-3H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWFBWXTLWDLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CC2C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

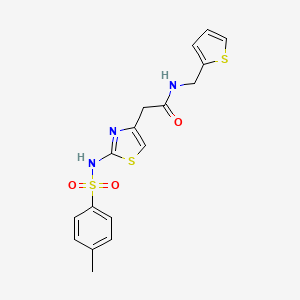

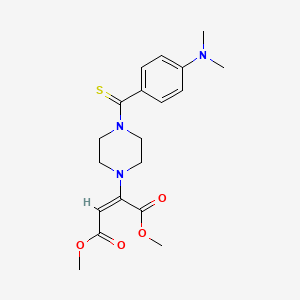

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2699126.png)

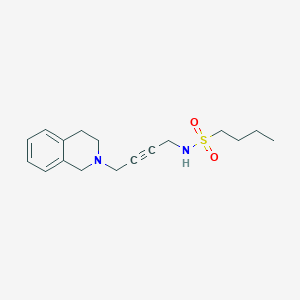

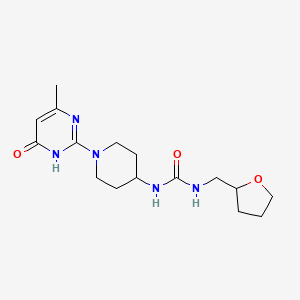

![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)

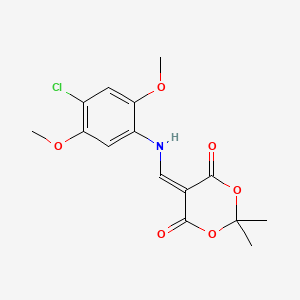

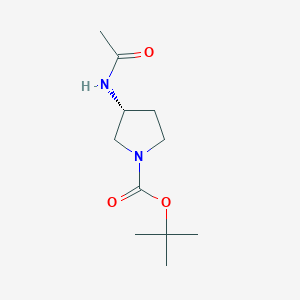

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)

![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699141.png)

![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)